molecular formula C35H28N2O7 B2436389 Fmoc-L-Phe-Aca-OH CAS No. 2250437-40-0

Fmoc-L-Phe-Aca-OH

Cat. No.: B2436389
CAS No.: 2250437-40-0
M. Wt: 588.616
InChI Key: PNZIWAGWZKMUMC-PMERELPUSA-N
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Description

Contextualization of Fluorenylmethoxycarbonyl (Fmoc) Based Pseudodipeptides in Contemporary Peptide Chemistry

The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). wikipedia.orgresearchgate.net The Fmoc group is known for its stability under acidic conditions and its easy removal by a weak base, such as piperidine (B6355638). wikipedia.org This allows for the sequential addition of amino acids to a growing peptide chain with high efficiency. ontosight.ai

Pseudodipeptides are molecules that mimic the structure of dipeptides but contain modified backbones. These modifications can offer resistance to enzymatic degradation and allow for the creation of unique three-dimensional structures. Phosphinic pseudodipeptides, for example, are of growing interest as building blocks in medicinal chemistry. nih.gov The combination of Fmoc protection with pseudodipeptide structures provides a powerful strategy for creating complex and functional molecules. researchgate.net This approach is particularly valuable in the development of novel therapeutic agents and research tools. nih.govacs.org

Rationale for Investigating Fmoc-L-Phe-Aca-OH: A Versatile Building Block and Molecular Reporter

This compound stands out as a particularly useful pseudodipeptide due to its specific components. The L-phenylalanine residue provides a hydrophobic and aromatic element, which can be crucial for molecular recognition and binding interactions. The aminocaproic acid (Aca) linker introduces flexibility and acts as a spacer, allowing for the proper positioning of functional groups.

The Fmoc group not only serves as a protecting group during synthesis but its fluorescent nature can be exploited for analytical purposes. wikipedia.org This dual functionality makes this compound a versatile building block. It can be incorporated into larger peptide sequences or used as a scaffold for constructing more complex molecules. mdpi.com Furthermore, derivatives of this compound can be used to create fluorogenic substrates for proteases, enabling the study of enzyme activity. iris-biotech.de

Overview of Pivotal Research Avenues for this compound Scaffolds in Academic Disciplines

The unique properties of this compound and similar scaffolds have opened up several important areas of research:

Drug Discovery and Medicinal Chemistry: These scaffolds are being used to design and synthesize novel inhibitors of enzymes, such as matrix metalloproteinases, which are involved in diseases like cancer. nih.gov They are also used in the development of new anti-inflammatory agents. sigmaaldrich.com

Biomaterials and Tissue Engineering: Fmoc-peptide derivatives can self-assemble into hydrogels, which are semi-solid materials with a three-dimensional network of polymers. researchgate.net These hydrogels have potential applications in tissue engineering, drug delivery, and cell culture. researchgate.netnih.gov

Chemical Biology and Proteomics: The ability to create photo-crosslinking probes by modifying the phenylalanine residue allows researchers to study protein-protein interactions and identify cellular targets of small molecules. sigmaaldrich.com This is a powerful tool for understanding complex biological processes.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C35H28N2O7
Molecular Weight 600.6 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and DMF

Data sourced from PubChem CID 137946933. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[7-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-2-oxochromen-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28N2O7/c38-32(39)17-22-18-33(40)44-31-19-23(14-15-24(22)31)36-34(41)30(16-21-8-2-1-3-9-21)37-35(42)43-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-15,18-19,29-30H,16-17,20H2,(H,36,41)(H,37,42)(H,38,39)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZIWAGWZKMUMC-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Chemical Modifications of Fmoc L Phe Aca Oh

Strategies for the De Novo Chemical Synthesis of Fmoc-L-Phe-Aca-OH

The de novo synthesis of this compound can be approached through several methodologies, each with its own set of optimizations and challenges. These methods primarily revolve around solid-phase and solution-phase peptide synthesis techniques.

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for Pseudodipeptide Incorporation

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is a cornerstone for producing synthetic peptides. researchgate.net For the synthesis of coumarin-containing peptides like this compound, the bifunctional coumarin (B35378) derivative, 7-amino-4-coumarinyl-acetic acid (Aca), can be conjugated to a resin. researchgate.net A common approach involves loading Fmoc-Aca-OH onto a polystyrene Rink amide resin. iris-biotech.de This process can be demanding, sometimes requiring repeated couplings to achieve high substitution levels, with any unreacted amine groups being capped, often with acetic anhydride. iris-biotech.de

The efficiency of SPPS is highly dependent on the choice of reagents and reaction conditions. For instance, the deprotection of the Fmoc group is a critical step. While piperidine (B6355638) in DMF is a standard reagent for this purpose, its efficacy can be influenced by the reaction phase. researchgate.net Studies have shown that other bases like 4-methylpiperidine (B120128) can also be used effectively for Fmoc removal in SPPS. researchgate.net The coupling of subsequent amino acids is facilitated by activating agents. A combination of N,N′-diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) is a frequently used coupling protocol in Fmoc-based SPPS. thaiscience.infobeilstein-journals.org

The incorporation of fluorophores like coumarins into peptides via SPPS has been well-documented. acs.orgub.eduresearchgate.net These methods often involve the on-resin conjugation of a carboxylic acid-functionalized fluorophore to the N-terminus of the peptide chain. ub.edu The compatibility of these fluorophores with standard Fmoc/tBu SPPS conditions is a key advantage, allowing for straightforward labeling of peptides. acs.orgub.eduresearchgate.net

Development of Advanced Solution-Phase Approaches for this compound Elaboration

While SPPS offers simplified purification of intermediates, solution-phase synthesis provides an alternative for peptide elaboration. beilstein-journals.org In solution-phase synthesis, Boc chemistry is sometimes employed, utilizing coupling reagents like 6-chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate (B91526) (PyClock) for peptide bond formation. thaiscience.info The removal of the Boc protecting group is typically achieved with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). thaiscience.info

Solution-phase methods can be particularly useful for specific modifications or for scaling up production where solid supports might be limiting. However, challenges in solution-phase synthesis include the purification of intermediates and managing solubility issues. acs.org

Addressing Challenges and Innovations in the Specific Phe-Aca Peptide Bond Formation

The formation of the peptide bond between L-Phenylalanine (Phe) and 7-Aminocoumarin-4-acetic acid (Aca) is a critical step in the synthesis of this compound. The reactivity of the amino group on the coumarin moiety and the potential for side reactions are key considerations. The formation of amide bonds, in general, can be challenging, especially for complex peptides. acs.org

Several factors can influence the efficiency of peptide bond formation:

Steric Hindrance: The bulky nature of both the Fmoc-protected phenylalanine and the coumarin structure can impede the reaction.

Reaction Conditions: The choice of coupling reagents and solvents is crucial. While traditional reagents are effective, there is ongoing research into greener and more efficient alternatives to minimize hazardous waste. acs.org

Hydrolysis: The hydrolysis of activated esters, which are key intermediates in peptide coupling, can be a significant side reaction that limits the efficiency of the amide bond formation. rsc.org

Innovations in peptide bond formation include the use of novel coupling reagents and the optimization of reaction kinetics. acs.orgrsc.org Understanding the stability of the active esters of amino acids can guide the optimization of coupling conditions, saving time and reagents. rsc.org

Rational Functionalization and Derivatization of this compound and its Constituent Moieties

The modification of the constituent parts of this compound allows for the fine-tuning of its properties for specific applications.

Engineering of L-Phenylalanine Side Chain Modifications within this compound (e.g., halogenation, nitration)

The aromatic side chain of L-Phenylalanine is a prime target for chemical modification.

Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the phenyl ring can significantly influence the properties of the molecule. rsc.org Halogenation can be achieved through electrophilic aromatic substitution reactions. researchgate.net Studies on Fmoc-Phe derivatives have shown that side-chain halogenation can enhance self-assembly and gelation properties. rsc.org The position and type of halogen have a strong effect on these properties. rsc.org

Nitration: The nitration of L-phenylalanine can be accomplished using reagents like urea (B33335) nitrate (B79036) in sulfuric acid. researchgate.net This modification introduces a nitro group onto the phenyl ring, which can serve as a handle for further chemical transformations.

Azidation: The introduction of an azide (B81097) group, for example, to create 4-azido-L-phenylalanine, provides a versatile functional group for bio-orthogonal reactions. researchgate.net However, the synthesis and handling of such compounds require careful consideration of potential explosion hazards. researchgate.net

Table 1: Examples of L-Phenylalanine Side Chain Modifications

Modification Reagents/Methods Potential Impact
Halogenation Electrophilic halogenating agents Enhanced self-assembly, altered hydrophobicity
Nitration Urea nitrate/H₂SO₄ Introduction of a versatile chemical handle

Chemical Alterations to the 7-Amino-Coumarin-4-Acetic Acid (Aca) Fluorogenic Moiety

The 7-Amino-Coumarin-4-Acetic Acid (Aca) moiety is responsible for the fluorescent properties of the compound. Modifications to this part of the molecule can alter its photophysical characteristics.

Unsubstituted coumarins are generally not fluorescent, but the introduction of an electron-donating group at the 7-position, such as an amino group, induces strong fluorescence. acs.org The properties of the Aca moiety can be further tuned by:

Modifying the Amino Group: Alkylation or acylation of the 7-amino group can shift the fluorescence emission spectrum.

Substitution on the Coumarin Ring: Introducing other functional groups onto the coumarin backbone can alter its solubility and fluorescent properties. For instance, the addition of a sulfo group has been used to increase the hydrophilicity of coumarin derivatives to prevent them from leaking out of water-in-oil droplets in high-throughput screening applications. nih.gov

The synthesis of dipeptidyl Aca substrates has been shown to be effective for detecting peptidase activity, with some Aca-based substrates showing increased substrate specificity compared to their AMC (7-amino-4-methylcoumarin) counterparts. acs.orgnih.gov

Table 2: Compound Names

Abbreviation/Name Full Chemical Name
Aca 7-Amino-Coumarin-4-Acetic Acid
ACC 7-Amino-4-carbamoylmethylcoumarin
AFC 7-amino-4-trifluoromethylcoumarin
AMCA-H 7-amino-4-methyl-3-coumarinylacetic acid
AMC 7-Amino-4-methylcoumarin (B1665955)
Boc tert-Butoxycarbonyl
DABCYL 4-((4-(Dimethylamino)phenyl)azo)benzoic acid
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene
DCM Dichloromethane
DIC N,N'-Diisopropylcarbodiimide
DMF Dimethylformamide
EDANS 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid
Fmoc 9-Fluorenylmethyloxycarbonyl
This compound 7-[N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-amido]-coumarin-4-acetic acid
HOBt Hydroxybenzotriazole
MSNT 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole
PyClock 6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate

Implementation of Orthogonal Protecting Group Strategies in Complex this compound Syntheses

The synthesis of complex peptides that incorporate the this compound moiety relies heavily on the strategic implementation of orthogonal protecting groups. The principle of orthogonality in peptide chemistry dictates that multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others. iris-biotech.deorganic-chemistry.org This allows for precise, site-specific manipulations of a growing peptide chain, which is essential for creating sophisticated structures like branched peptides, cyclic peptides, or molecules with post-translational modifications.

In the context of syntheses involving this compound, the primary level of orthogonality is established by the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. scielo.org.mxnih.gov The N-terminal α-amino group is protected by the base-labile Fmoc group, which is typically removed at each step of chain elongation using a piperidine solution. iris-biotech.descielo.org.mx Concurrently, reactive side chains of other amino acids in the sequence are protected by acid-labile groups, such as the tert-butyl (tBu) group, which remains stable during the Fmoc deprotection steps. iris-biotech.debiosynth.com These permanent side-chain protectors are only removed at the final stage of synthesis, usually along with cleavage from the solid support, using a strong acid like trifluoroacetic acid (TFA). iris-biotech.denih.gov

While this compound itself does not possess a side chain requiring protection, its incorporation into larger peptides necessitates a robust orthogonal protection scheme for the other constituent amino acids. For the synthesis of highly complex peptides, a third or even fourth level of orthogonality is often required. This is achieved by employing protecting groups that are labile under conditions orthogonal to both base (for Fmoc) and strong acid (for tBu). These additional groups enable the selective deprotection of a specific functional group on the peptide while it is still attached to the solid support, allowing for on-resin modifications. sigmaaldrich.com

Detailed Research Findings

The selection of an appropriate orthogonal protecting group is dictated by the desired molecular architecture. For instance, the synthesis of a branched peptide, where a second peptide chain is grown from the side chain of an amino acid like lysine (B10760008), requires a protecting group on the ε-amino (N-ε) of lysine that can be removed without disturbing the N-terminal Fmoc group or any tBu-protected side chains. sigmaaldrich.com Similarly, on-resin cyclization or the introduction of specific modifications requires this advanced level of selective deprotection.

Several protecting group systems have been developed to provide this higher level of orthogonality. These groups and their specific cleavage conditions are summarized in the table below.

Protecting GroupAbbreviationFunctional Group ProtectedCleavage ConditionsOrthogonal To
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeAmine (e.g., Lys side chain)2-4% Hydrazine (N₂H₄) in DMFFmoc/piperidine, tBu/TFA
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeAmine (e.g., Lys side chain)2-4% Hydrazine (N₂H₄) in DMFFmoc/piperidine, tBu/TFA
AllyloxycarbonylAllocAmine, Hydroxyl, CarboxylPd(PPh₃)₄ / Scavenger (e.g., PhSiH₃)Fmoc/piperidine, tBu/TFA
4-MethyltritylMttAmine, Hydroxyl, ThiolHighly diluted TFA (e.g., 1-2% in DCM)Fmoc/piperidine, tBu/conc. TFA
Azidomethylene-HydroxylReduction (e.g., PPh₃, thiols)Fmoc/piperidine, tBu/TFA
p-NitrobenzyloxycarbonylpNZAmineReduction (e.g., SnCl₂/HCl in DMF)Fmoc/piperidine, tBu/TFA, Alloc/Pd(0)

Research into complex peptide synthesis demonstrates the practical application of these strategies. For example, the use of Fmoc-Lys(ivDde)-OH allows for the assembly of the main peptide backbone, including the this compound unit. sigmaaldrich.com After completion of the primary sequence, the N-terminus can be protected with a Boc group. Subsequently, the ivDde group can be selectively removed on-resin using hydrazine. sigmaaldrich.com This exposes the lysine side-chain amine, which serves as an anchor point for the synthesis of a secondary peptide chain, creating a branched structure.

Similarly, the Alloc group provides another layer of orthogonality. google.comub.edu An amino acid such as Fmoc-Asp(OAll)-OH or Fmoc-Lys(Alloc)-OH can be incorporated into the peptide. After chain assembly, the Alloc/Allyl group can be selectively removed using a palladium catalyst, freeing the side-chain carboxyl or amino group for modification, such as lactam bridge formation for cyclization, without affecting Fmoc, Boc, or tBu groups. ub.edu The azido (B1232118) group, removable by mild reduction, offers yet another orthogonal handle, particularly for introducing labels or other moieties via click chemistry or Staudinger ligation. sigmaaldrich.comgoogle.comnih.gov

The successful synthesis of complex peptides containing the this compound building block is therefore a testament to the power of a multi-tiered orthogonal protection strategy, enabling chemists to build intricate molecular constructs with high precision and control.

Molecular Mechanism of Action and Bio Reporter Applications of Fmoc L Phe Aca Oh

Elucidation of Principles Governing Fluorescence Quenching and Activation in Fmoc-L-Phe-Aca-OH Conjugates

The functionality of this compound and its derivatives is predicated on the interplay between a fluorophore and a quencher moiety, which are brought together within a single molecular construct. The activation of the fluorescent signal is dependent on the specific cleavage of this construct by proteases.

The core of the reporting system in this compound lies in the principle of intramolecular fluorescence quenching. The molecule consists of two key components linked by a peptide bond: the fluorescent reporter group, 7-amino-coumarin-4-acetic acid (Aca), and the quenching moiety, L-Phenylalanine (Phe). issuu.com In the intact state, the phenyl group of the Phenylalanine residue is positioned in close proximity to the coumarin (B35378) core of Aca. issuu.com

This spatial arrangement facilitates an efficient quenching of the Aca's intrinsic fluorescence. issuu.com While the precise photophysical mechanism is often dependent on the specific fluorophore-quencher pair, interactions like Photoinduced Electron Transfer (PeT) or Förster Resonance Energy Transfer (FRET) are common. science.govresearchgate.netresearchgate.net In this "quenched" or "off" state, the Aca group does not emit a significant fluorescent signal upon excitation because the energy is non-radiatively transferred to and dissipated by the Phe residue. The efficiency of this quenching is highly dependent on the distance and orientation between the fluorophore and the quencher. researchgate.net

Table 1: Components of the this compound System
ComponentChemical NameFunctionState in Intact Molecule
FmocFluorenylmethyloxycarbonylProtecting group for solid-phase peptide synthesisAttached to N-terminus of Phenylalanine
L-PheL-PhenylalanineQuencherQuenches the fluorescence of Aca via its phenyl group
Aca7-amino-coumarin-4-acetic acidFluorophoreNon-fluorescent ("Off" state) due to quenching by Phe

The activation of fluorescence, or "de-quenching," is triggered by a specific enzymatic reaction. Proteases are enzymes that catalyze the hydrolysis of peptide bonds. rsc.org The amide bond linking the Phenylalanine and Aca moieties in the this compound construct is designed to be a substrate for certain proteases. issuu.com

When a protease recognizes and cleaves this scissile bond, the covalent linkage between the fluorophore (Aca) and the quencher (Phe) is broken. issuu.comrsc.org This cleavage event leads to their physical separation within the solution. Once separated, the intramolecular quenching mechanism is disrupted, as the quencher is no longer in sufficient proximity to interact with the fluorophore. Consequently, upon excitation at its characteristic wavelength, the Aca molecule is free to fluoresce, resulting in a measurable "turn-on" signal. rsc.orgacs.org This direct correlation between enzymatic activity and signal generation forms the basis of its application as a reporter.

Development and Validation of this compound as a Reporter for Cell Internalization

A primary application of the this compound system is to monitor the successful internalization of molecules into cells, particularly Cell-Penetrating Peptides (CPPs). issuu.comiris-biotech.de CPPs are short peptides capable of transporting molecular cargo across the cellular membrane. mit.edu To validate that a CPP has not only attached to the cell surface but has successfully entered an intracellular compartment, a reporter system is required.

The Fmoc-L-Phe-Aca pseudo-dipeptide serves as an effective reporter for this purpose. issuu.com It can be conjugated to a CPP or its cargo. The resulting conjugate is initially non-fluorescent. When the CPP facilitates the transport of the conjugate into the cell, it typically enters the endosomal pathway, where it is exposed to a high concentration of proteolytic enzymes like cathepsins. acs.orgnih.gov These proteases cleave the Phe-Aca bond, liberating the Aca fluorophore from the Phe quencher. issuu.com The subsequent emergence of a fluorescent signal provides a definitive indication that the cargo has been successfully internalized and has reached a protease-active compartment. issuu.comnih.gov This method allows for real-time imaging and tracking of the delivery process into living cells. nih.gov

Utility in High-Throughput Screening and Enzyme Activity Profiling Platforms

The fundamental principle of protease-activated fluorescence is highly adaptable for large-scale applications, such as high-throughput screening (HTS) for enzyme inhibitors and defining the substrate specificity of proteases. genscript.comacs.org

While Phe-Aca is a general substrate, the system can be tailored for high specificity. By incorporating the fluorophore/quencher pair into longer, specific peptide sequences, researchers can design substrates for particular proteases or protease families. uq.edu.au Fluorogenic leaving groups like 7-amino-4-carbamoylmethylcoumarin (ACC) or 7-amino-4-methylcoumarin (B1665955) (AMC), which are chemically similar to Aca, are widely used for this purpose. iris-biotech.deresearchgate.net

These fluorophores are conjugated to peptide sequences known to be recognized and cleaved by enzymes such as caspases, metalloproteinases, or serine proteases. rsc.orgrndsystems.com Libraries containing hundreds or thousands of different peptide sequences attached to a coumarin-based fluorophore can be synthesized and microarrayed. acs.org Exposing this library to a specific protease reveals its substrate preferences by identifying which peptide sequences are cleaved to produce a fluorescent signal. This approach is invaluable for mapping protease-substrate interactions on a large scale. acs.org

Fluorogenic substrates derived from the Aca-based reporter system are powerful tools for discovering and characterizing enzyme inhibitors. iris-biotech.denih.gov The methodology for an enzyme inhibition assay is straightforward. The target protease is incubated with its specific fluorogenic peptide substrate, leading to cleavage and a steady increase in fluorescence over time, which represents the baseline enzyme activity. nih.gov

To screen for inhibitors, a library of test compounds is added to the enzyme-substrate reactions in a high-throughput format, often using 96- or 384-well plates. genscript.comacs.org If a compound effectively inhibits the protease, it will prevent or slow down the cleavage of the fluorogenic substrate, resulting in a significantly reduced or absent fluorescent signal compared to the uninhibited control. nih.gov The signal intensity is thus inversely proportional to the inhibitor's potency. This method allows for the rapid testing of vast compound libraries to identify "hits" that can be further developed as potential therapeutic agents. genscript.com

Table 2: Illustrative Data for an Enzyme Inhibition Assay
Inhibitor Concentration [µM]Fluorescence Signal (Arbitrary Units)Calculated % Inhibition
0 (Control)10000%
0.185015%
152048%
1011089%
1005594.5%

Fmoc L Phe Aca Oh in Peptidomimetic and Bioactive Compound Design

Rational Design of Peptidomimetics Incorporating Fmoc-L-Phe-Aca-OH Scaffolds

The rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—often involves the use of scaffolds that can reproduce the spatial arrangement of key amino acid side chains while offering improved pharmacological properties. The this compound structure is well-suited for this purpose, providing a foundation for creating molecules with tailored stability, conformation, and bioactivity. The L-phenylalanine residue offers a crucial aromatic side chain known to be involved in numerous protein-protein interactions (PPIs), while the Aca component provides conformational flexibility and metabolic stability. rsc.orgscialert.net

A primary challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases in the body. One effective strategy to overcome this is the incorporation of non-natural amino acids. mdpi.com The 6-aminocaproic acid (Aca) in the this compound scaffold is a prime example of such a component.

Aca is a γ-amino acid, and its integration into a peptide chain disrupts the typical α-amino acid backbone, rendering the adjacent peptide bond resistant to cleavage by many common proteases. This enhanced enzymatic stability significantly prolongs the molecule's half-life in vivo. acs.org Furthermore, the flexible six-carbon chain of Aca introduces a degree of conformational freedom that is not present in natural dipeptides. This flexibility can be strategically exploited by chemists to orient the pharmacophoric groups—in this case, the phenylalanine side chain and the C-terminal carboxylate—in a precise three-dimensional arrangement required for binding to a biological target. The lipophilic character of the Aca linker can also contribute to improved membrane permeability, a key factor for intracellular drug targets.

The biological function of a peptidomimetic is intrinsically linked to its three-dimensional structure. Advanced conformational analysis, combining spectroscopic methods and molecular modeling, is essential for understanding the structural preferences of molecules built from the this compound scaffold. rsc.orgnih.gov The flexible Aca linker allows the peptidomimetic to adopt a range of conformations, including folded structures like β-turns, which are critical motifs in many biological recognition events. acs.org

Molecular dynamics (MD) simulations and computational modeling are used to explore the conformational landscape of these peptidomimetics. google.com These techniques can predict the most stable, low-energy conformations and identify key intramolecular interactions, such as hydrogen bonds, that stabilize these structures. For instance, modeling can reveal how the bulky, aromatic Fmoc group and the phenylalanine side chain interact with the Aca linker to favor specific spatial arrangements. This predictive power is crucial for designing peptidomimetics that present their functional groups in the optimal orientation for target binding. nih.govprismbiolab.com

Below is a table summarizing the typical parameters analyzed in a conformational study of a peptidomimetic derived from this compound.

Parameter StudiedMethod(s)Typical Finding/Rationale
Dihedral Angles (φ, ψ, ω) NMR Spectroscopy, MD SimulationsDetermines backbone conformation and identifies turn-like structures favored by the Phe-Aca linkage.
Intramolecular Distances 2D NMR (NOESY), MD SimulationsMeasures distances between protons to confirm folding and specific turn types (e.g., β-turn, γ-turn).
Hydrogen Bonding Patterns NMR (Temperature Coefficients), MD SimulationsIdentifies stable intramolecular hydrogen bonds that lock the molecule into a preferred conformation.
Solvent Accessible Surface Area Computational ModelingPredicts the exposure of hydrophobic and hydrophilic regions, influencing solubility and target interaction.

This table is a representative example of parameters used in conformational analysis.

Exploration of this compound Derivatives as Enzyme Modulators

The this compound scaffold is not only a tool for mimicking structural motifs but also a starting point for the development of functional molecules like enzyme modulators. The phenylalanine residue can act as a recognition element for the active sites of many enzymes, particularly proteases, while the Aca linker can serve as a versatile spacer to position an inhibitory group or other functional moieties. nih.gov

The design of enzyme inhibitors often starts with a substrate-like scaffold that can be recognized and bound by the target enzyme. Phenylalanine is a key residue in the substrate sequences of enzymes like chymotrypsin (B1334515) and certain matrix metalloproteinases (MMPs). A molecule based on this compound could be engineered to act as an inhibitor for such enzymes.

The synthesis of such an inhibitor would begin with the this compound building block. The C-terminal carboxylic acid provides a convenient handle for chemical modification. For example, it could be coupled to a "warhead"—a chemical group designed to irreversibly or reversibly bind to a key catalytic residue in the enzyme's active site. Examples of warheads include aldehydes, ketones, or Michael acceptors. The Fmoc group provides robust protection for the N-terminus during synthesis and can be removed in the final step to yield the active inhibitor. mdpi.com The Aca unit's role is to provide optimal spacing, ensuring the warhead is positioned for effective interaction with the enzyme's catalytic machinery upon binding of the phenylalanine moiety in the specificity pocket.

Once a lead bioactive compound is identified, comprehensive structure-activity relationship (SAR) studies are performed to optimize its potency and selectivity. rsc.org For analogues derived from this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on biological activity.

Key modifications could include:

Phenylalanine Ring Substitution: Introducing various substituents (e.g., halogens, nitro, or methoxy (B1213986) groups) onto the phenyl ring to probe electronic and steric interactions within the enzyme's binding pocket. mdpi.com

Aca Linker Length: Synthesizing analogues with shorter (e.g., aminobutyric acid) or longer flexible chains to determine the optimal distance between the Phe residue and the C-terminal functional group.

Stereochemistry: Replacing L-Phe with its D-enantiomer to assess the importance of stereochemistry for target recognition and to potentially increase metabolic stability. acs.org

The results of these studies are typically compiled into an SAR table to guide the design of next-generation compounds with improved properties.

Analogue Modification (from Phe-Aca-X)RationaleExpected Impact on Activity
Phe (p-Fluoro) Probes electronic interactions in the S1 pocket.May increase binding affinity through favorable electrostatic interactions.
Phe (p-Nitro) Introduces a hydrogen bond acceptor and alters electronics.Could enhance or decrease activity depending on the pocket's nature.
Aca replaced with Aminobutyric Acid Shortens the linker, reducing flexibility.May improve potency if a more rigid conformation is preferred for binding.
**C-terminus (X) = Amide (-NH₂) **Removes negative charge, alters H-bonding.Often increases cell permeability and can change binding mode.
C-terminus (X) = Methyl Ester (-OCH₃) Masks carboxylate, increases lipophilicity.May improve membrane transport but could lose a key binding interaction.
L-Phe to D-Phe Alters 3D orientation of the side chain.Typically reduces or abolishes activity, but can sometimes lead to novel inhibitor types.

This table presents hypothetical data from a representative SAR study to illustrate the scientific process.

Advanced Spectroscopic and Analytical Characterization of Fmoc L Phe Aca Oh Systems

Spectroscopic Probes for Investigating Molecular Interactions and Aggregation State

Self-assembly is a hallmark of Fmoc-amino acid and Fmoc-dipeptide systems, driven by a combination of hydrogen bonding between peptide backbones and π-π stacking of the aromatic Fmoc groups. manchester.ac.uk Spectroscopic techniques are crucial for elucidating the mechanisms of this assembly and characterizing the resulting nanostructures.

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate chiral molecules and their secondary structure. In the context of Fmoc-L-Phe-Aca-OH, CD is particularly sensitive to the chiral center of the L-phenylalanine residue and the supramolecular chirality that emerges upon the self-assembly and ordered stacking of the Fmoc chromophores.

The CD spectrum of Fmoc-peptide systems is typically characterized by signals in the 250-320 nm range, which are associated with the π-π* electronic transitions of the fluorenyl group. nih.govamazonaws.com The presence of distinct positive or negative peaks in this region is a strong indicator of the ordered, helical arrangement of these groups in an aggregated state. nih.govnih.gov For instance, studies on analogous Fmoc-dipeptides show that self-assembly induces strong CD signals; a positive peak around 260 nm and a sharp negative peak near 305 nm can indicate a specific handedness in the helical twist of the stacked Fmoc moieties. researchgate.netacs.org The reversal of a CD signal can be attributed to a change in the orientation of the amino acid and its chromophores within an assembly. nih.gov The intensity of these signals often increases over time as aggregation proceeds, allowing CD to be used as a probe for the kinetics of self-assembly. nih.gov

Therefore, for this compound, one would expect a weak CD signal in its monomeric state, dominated by the L-phenylalanine chirality. Upon triggering self-assembly (e.g., via a pH change), the development of strong dichroic signals in the aromatic region would confirm the formation of ordered, chiral supramolecular structures.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the chemical structure and environment of each atom in a molecule. For this compound, ¹H NMR is used to confirm the covalent structure by identifying the chemical shifts and coupling constants of all protons.

The spectrum can be divided into distinct regions:

Aromatic Region (7.2-7.9 ppm): Protons from the Fmoc group and the phenyl ring of phenylalanine resonate here. The eight protons of the fluorenyl ring and the five protons of the phenyl ring create a complex but characteristic pattern. chemicalbook.comrsc.org

Amide and Carboxylic Acid Region (7.8-12.8 ppm): The N-H proton of the peptide bond and the O-H proton of the terminal carboxylic acid appear in this region. The carboxylic acid proton is often broad and can be found at a high chemical shift (~12.7 ppm in DMSO-d₆). chemicalbook.comrsc.org

Alpha-Proton and Fmoc Methylene (B1212753)/Methine Region (4.1-4.7 ppm): The α-proton of the L-phenylalanine and the CH and CH₂ protons of the Fmoc group are found here. rsc.org

Beta-Proton and Aliphatic Region (1.2-3.2 ppm): This region contains the β-protons of the phenylalanine side chain and the methylene protons of the 6-aminocaproic acid linker.

Based on data from the closely related compound Fmoc-L-Phe-OH, the expected proton chemical shifts for the core structure of this compound can be predicted. chemicalbook.comrsc.org The additional protons from the Aca linker would present as a series of multiplets in the aliphatic region.

AssignmentExpected ¹H Chemical Shift (ppm) in DMSO-d₆Notes
Carboxylic Acid (-COOH)~12.7Broad singlet
Fmoc Aromatic Protons7.60 - 7.89Multiple doublets and triplets
Phenylalanine Aromatic Protons7.20 - 7.35Multiplet
Amide (-NH-)~7.8Doublet
Fmoc CH, CH₂ & Phe α-CH4.13 - 4.22Multiplet
Phe β-CH₂2.87 - 3.09Multiplet
Aca CH₂ Protons1.20 - 3.20Multiple multiplets from the flexible chain

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is invaluable for probing the secondary structure and intermolecular interactions within self-assembled peptide systems. researchgate.net These techniques are particularly sensitive to the vibrations of the peptide amide backbone.

Key vibrational bands for the analysis of this compound include:

Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the amide backbone. nih.govmdpi.com Its position is highly sensitive to hydrogen bonding and secondary structure. In many self-assembled Fmoc-dipeptide hydrogels, the Amide I band appears around 1620-1640 cm⁻¹, which is characteristic of the formation of intermolecular β-sheet structures. nih.govnih.gov

Amide II Band (~1535 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. rsc.org Like the Amide I band, its position is influenced by hydrogen bonding within the aggregated structure.

O-H and N-H Stretching (~3300-3400 cm⁻¹): These bands correspond to the stretching of the carboxylic acid and amide N-H groups. Broadening and shifts in this region indicate the presence of extensive hydrogen bonding networks that stabilize the self-assembled structure. researchgate.net

FTIR analysis of Fmoc-peptide gels often shows pronounced shifts in the Amide I region compared to the monomeric state, providing direct evidence of ordered secondary structure formation upon aggregation. nih.govacs.org Therefore, FTIR can be used to confirm that the self-assembly of this compound is mediated by the formation of β-sheet-like hydrogen bonding networks.

The fluorenyl moiety of the Fmoc group is intrinsically fluorescent, making fluorescence spectroscopy an excellent tool for monitoring the self-assembly process in real-time. The emission spectrum of the Fmoc group is highly sensitive to its local environment and its proximity to other aromatic groups.

In a dilute solution where this compound exists as a monomer, the fluorenyl group exhibits a characteristic fluorescence emission maximum at approximately 313 nm. researchgate.netnih.gov As the molecules begin to self-assemble, the Fmoc groups engage in π-π stacking. This close association leads to the formation of excimers (excited-state dimers), which have a different emission profile. Typically, this results in a significant red-shift of the emission maximum to around 325-328 nm. nih.govnih.gov

This spectral shift is a clear signature of aggregation. By monitoring the change in fluorescence intensity or the shift in the emission wavelength over time, one can follow the kinetics of hydrogelation or fibril formation. nih.gov The shoulder peak of the fluorescence spectra at 370 nm has been correlated with extensive aromatic stacking of fluorenyl groups. nih.gov This dequenching or shifting mechanism provides a sensitive, real-time probe of the molecular-level changes occurring during the transition from a solution of monomers to a structured, aggregated system.

Mass Spectrometry and Chromatographic Techniques for Compound Characterization

While spectroscopy provides structural and conformational information, chromatography and mass spectrometry are essential for verifying the identity, purity, and integrity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive analytical technique for confirming the successful synthesis and purity of this compound. mdpi.com

Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) system, typically using a reverse-phase column (e.g., C18), separates the target compound from any unreacted starting materials, byproducts, or impurities generated during synthesis or cleavage from a solid-phase resin. chempep.comuci.edu The purity is determined by integrating the area of the product peak from the chromatogram (monitored by UV absorbance, usually at 254 or 280 nm) and is expressed as a percentage of the total peak area. High-quality Fmoc-amino acid derivatives typically exhibit purities greater than 99%. nih.gov

Mass Spectrometry (MS): The mass spectrometer, coupled to the LC, provides precise mass information, which confirms the molecular identity of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is detected as charged ions (adducts). The primary ion observed for this compound would be the protonated molecule [M+H]⁺. Other common adducts include the sodium [M+Na]⁺ and potassium [M+K]⁺ ions. The experimentally measured mass-to-charge ratio (m/z) is compared to the theoretically calculated value to confirm the compound's identity. rsc.org

For this compound (Molecular Formula: C₃₀H₃₂N₂O₅), the expected m/z values for common adducts are presented below.

Molecular FormulaExact Mass (Da)Ion SpeciesCalculated m/z
C₃₀H₃₂N₂O₅516.23[M+H]⁺517.24
[M+Na]⁺539.22
[M+K]⁺555.19

Advanced Electrophoretic Methods for Complex Peptide Separation and Analysis

Advanced electrophoretic techniques are crucial for the separation and analysis of complex peptide mixtures, including Fmoc-protected derivatives. These methods offer high resolution and are based on different physicochemical principles than standard liquid chromatography, making them powerful orthogonal techniques. nih.gov

Capillary Electrophoresis (CE) is well-suited for analyzing polar compounds like peptides. nih.gov For successful separation, key operational parameters such as buffer pH, concentration, applied voltage, and the use of additives must be optimized. nih.gov The derivatization of amino acids with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) facilitates their separation and detection. nih.gov

Pressurized Planar Electrochromatography (PPEC) is another advanced technique used for the separation of Fmoc-amino acid derivatives. nih.gov PPEC combines elements of thin-layer chromatography and electrophoresis, offering high kinetic performance and short separation times. nih.gov Studies on Fmoc-derivatives of phenylalanine, leucine, and methionine have shown that mobile phase composition, including surfactant type and concentration, significantly impacts solute migration and separation selectivity. nih.gov For instance, an increase in sodium dodecylsulphate (SDS) concentration in the mobile phase has different effects on solute retention in PPEC compared to High-Performance Thin-Layer Chromatography (HPTLC). nih.gov Furthermore, unlike HPTLC, the mobile phase pH in PPEC directly affects the retention of Fmoc-derivatives. nih.gov

Table 1: PPEC Separation Parameters for Fmoc-Amino Acid Derivatives This table summarizes experimental conditions used for the separation of various Fmoc-amino acid derivatives, which can serve as a starting point for developing a separation method for this compound.

ParameterConditionEffect on SeparationReference
Technique Pressurized Planar Electrochromatography (PPEC)Provides high separation efficiency for Fmoc-derivatives. nih.gov
Mobile Phase Micellar systems (e.g., containing SDS)Surfactant type and concentration affect solute migration and selectivity. nih.gov
pH Varied (e.g., 2.5 and 7.0)Affects solute ionization and migration distances in PPEC. nih.gov
Analytes Fmoc-Phe, Fmoc-Leu, Fmoc-Met, Fmoc-ProSeparation order and efficiency are dependent on mobile phase conditions. nih.gov

Microscopic Imaging of Supramolecular Structures Formed by this compound

Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, are well-known for their ability to self-assemble into ordered supramolecular structures, often forming hydrogels. rsc.orgnih.gov This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding. nih.govnih.gov Electron microscopy techniques are indispensable for visualizing the resulting nanoscale architectures. Although direct imaging of this compound is not available in the reviewed literature, extensive studies on analogous compounds like Fmoc-L-Phe-OH and Fmoc-dipeptides (e.g., Fmoc-Phe-Phe) provide detailed insights into the expected morphology.

Transmission Electron Microscopy (TEM) for Detailed Nanofiber Morphology and Dimensions

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the fine details of the self-assembled nanostructures. In studies of similar Fmoc-peptide systems, TEM has been instrumental in confirming the formation of nanofibers and characterizing their morphology and dimensions.

For instance, high-resolution TEM studies on gels formed by Fmoc-L-Arg-D-Phe-D-Phe-CONH2 revealed fibrillar structures that interact with bacterial membranes. nih.gov The self-assembly of Fmoc-Phe has been shown to form extended structures, including a mixture of straight and twisted fibrils as well as nanotapes. reading.ac.uk Similarly, electrospun fibers of the related compound Fmoc-Phe-Gly exhibit a distinct band-like morphology. mdpi.com These findings suggest that this compound would likely also form fibrillar structures, with the specific dimensions and morphology being influenced by the aminocaproic acid (Aca) linker.

Table 2: Nanofiber Dimensions of Related Fmoc-Peptides Observed by TEM This table presents typical dimensions of nanofibers formed by compounds analogous to this compound, as measured by TEM.

CompoundMorphologyDiameterLengthReference
Fmoc-Phe-Phe Fibrillary StructuresSimilar to amyloid fibrilsNot specified mdpi.com
Fmoc-Phe Straight/twisted fibrils, nanotapesNot specifiedNot specified reading.ac.uk
Fmoc-Phe-Gly Band-like nanofibers~10 µm (diameter of bands)Not specified mdpi.com
Compound with C19 tail Cylindrical nanofibers~50 nmNot specified mdpi.com

Scanning Electron Microscopy (SEM) for Surface Topography and Network Visualization

Scanning Electron Microscopy (SEM) is employed to visualize the three-dimensional network and surface topography of the hydrogels formed by the self-assembly of Fmoc-peptides. SEM analysis of xerogels (dried hydrogels) typically reveals a porous, interconnected network of nanofibers.

Studies on various Fmoc-amino acid and peptide hydrogels consistently show a dense and wavy fibrillar network. nih.gov For example, SEM images of co-assembled hydrogels of FMOC-amino acids show a homogeneous structure with interconnected pores, which is crucial for applications like 3D cell culture. nih.gov The morphology can be influenced by preparation conditions; cryogels of Fmoc-Phe-Phe, for instance, exhibit a macroporous structure with pore walls composed of densely packed fibrils. researchgate.net The SEM micrographs of Fmoc-phenylalanine hydrogels demonstrate that the fibrillar network morphology is retained across a range of pH values. researchgate.net These observations strongly suggest that a hydrogel formed from this compound would present a similar porous, fibrillar architecture when viewed under SEM.

Table 3: Morphological Features of Related Fmoc-Peptide Hydrogels Visualized by SEM This table summarizes the structural characteristics of hydrogel networks formed by compounds analogous to this compound, as observed by SEM.

Compound SystemObserved MorphologyKey FeaturesReference
Fmoc-K Peptides Dense and wavy fibrillar tight networkPhysical crosslink network, high porosity. nih.gov
Co-assembled FMOC-Amino Acids Homogeneous structure with interconnected poresTunable shape and dimensions, smooth surface. nih.gov
Fmoc-Phe-Phe Cryogel Macroporous structure with pore walls of fibrilsHeterogeneous structure, pore size in the 10-100 µm range. researchgate.net
Fmoc-Phe Hydrogel Fibrillar networkMorphology is stable at different pH levels (7.0-8.0). researchgate.net

Emerging Research Directions and Future Perspectives for Fmoc L Phe Aca Oh

Development of Multifunctional Fmoc-L-Phe-Aca-OH Constructs for Integrated Sensing and Activation

The unique self-assembly properties of Fmoc-protected amino acids are being harnessed to create multifunctional constructs that can both sense specific biological cues and trigger a therapeutic response. The core of this technology lies in the noncovalent interactions, such as π-π stacking and hydrogen bonding, that drive the formation of these ordered structures. acs.orgthno.org

Researchers are exploring the incorporation of sensing moieties into this compound-based structures. These sensors can be designed to respond to changes in the microenvironment, such as pH or the presence of specific enzymes, which are often altered in disease states. thno.org For instance, a hydrogel could be engineered to remain stable under normal physiological conditions but to disassemble and release a therapeutic agent in the acidic environment of a tumor. thno.org

Furthermore, the integration of activation mechanisms is a key area of development. This can be achieved by incorporating photo-responsive elements or enzyme-cleavable linkers into the peptide sequence. sigmaaldrich.com For example, the inclusion of a photolabile group would allow for the controlled release of a drug upon exposure to a specific wavelength of light, offering precise spatial and temporal control over treatment. sigmaaldrich.com

The development of these integrated systems holds significant promise for personalized medicine, where therapies can be tailored to the specific biochemical signature of a patient's disease.

Novel Applications in Advanced Material Science and Nanotechnology

The versatility of this compound and related compounds extends beyond biomedical applications into the realm of advanced materials and nanotechnology. The self-assembly of these molecules into well-defined nanostructures, such as fibrils and ribbons, opens up possibilities for the fabrication of novel materials with unique properties. acs.orgnih.gov

One area of interest is the development of conductive biomaterials. By co-assembling Fmoc-peptide derivatives with conductive polymers, it is possible to create hydrogels with electronic properties suitable for applications in bio-electronics and tissue engineering scaffolds that can interface with electrically active tissues like nerves and muscles. researchgate.net

Another promising application is in the creation of advanced filtration and separation membranes. The controlled, porous network of a self-assembled hydrogel can be tailored to selectively capture or allow the passage of specific molecules, leading to new technologies for water purification and bioseparations.

Furthermore, the inherent piezoelectric properties of some peptide assemblies are being investigated for their potential use in energy harvesting and as sensitive mechanical sensors. researchgate.net These bio-piezoelectric materials could lead to the development of self-powered medical implants and wearable diagnostic devices. researchgate.net

The table below summarizes some of the key research findings in this area:

Research AreaKey FindingsPotential Applications
Conductive Hydrogels Co-assembly of Fmoc-dipeptides with conductive polymers creates materials with good DNA binding and cytocompatibility. researchgate.netBio-electronic devices, tissue engineering scaffolds for nerve and muscle regeneration.
Bio-piezoelectric Materials Dipeptide assemblies exhibit piezoelectric properties, converting mechanical energy to electrical energy. researchgate.netSelf-powered biosensors, energy harvesting from biological movements.
Nanostructured Biosensors Self-assembled Fmoc-dipeptide materials can act as biosensors for detecting amyloid fibrils. mdpi.comEarly diagnosis of neurodegenerative diseases.

Innovative Methodologies for Pseudopeptide and Complex Peptide Synthesis

The synthesis of complex peptides and pseudopeptides, which contain non-standard amino acid residues or modified peptide bonds, is crucial for developing new therapeutics with improved stability and efficacy. The use of Fmoc-protected building blocks, including this compound, is central to these synthetic strategies. mdpi.comresearchgate.net

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is a widely adopted method for the efficient construction of these complex molecules. mdpi.commdpi.com This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and high yields. mdpi.com

Recent innovations in this area focus on the development of novel protecting groups and coupling reagents to overcome challenges associated with the synthesis of difficult sequences, such as those prone to aggregation. acs.org The incorporation of pseudopeptide elements, like altered backbones or side chains, can enhance the proteolytic resistance and bioavailability of peptide-based drugs. researchgate.netacs.org

For example, the replacement of a standard peptide bond with a more stable linkage can prevent enzymatic degradation in the body, leading to a longer duration of action. researchgate.net The synthesis of cyclic lipodepsipeptides, which exhibit potent antimicrobial activity, often relies on a combination of SPPS and solution-phase techniques to create the complex macrocyclic structure. researchgate.net

Computational Chemistry and In Silico Modeling of this compound Systems and Their Interactions

Computational chemistry and in silico modeling have become indispensable tools for understanding and predicting the behavior of this compound and related self-assembling systems. researchgate.netmdpi.com These methods provide valuable insights into the molecular-level interactions that govern the formation of nanostructures and their subsequent properties.

Molecular dynamics (MD) simulations can be used to model the self-assembly process, revealing the key non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive the formation of fibrils and hydrogels. researchgate.net These simulations can help researchers understand how modifications to the peptide sequence or the surrounding environment, such as pH and solvent, will affect the final structure. researchgate.netrsc.org

Quantum mechanical calculations can provide a deeper understanding of the electronic properties of these systems, which is crucial for the design of conductive biomaterials and for predicting how these molecules will interact with other biological components. mdpi.com

Furthermore, in silico methods are increasingly being used to predict the success of peptide synthesis. acs.org By analyzing the amino acid sequence, computational tools can identify potential difficulties in the synthesis process, allowing for the optimization of synthetic strategies before they are carried out in the lab. acs.org This can save significant time and resources in the development of new peptide-based materials and therapeutics.

The synergy between experimental work and computational modeling is accelerating the pace of discovery in this field, enabling the rational design of this compound constructs with tailored properties and functions.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Fmoc-L-Phe-Aca-OH using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is typically synthesized via Fmoc-SPPS. Key steps include:

  • Coupling : Use a 4-fold molar excess of the amino acid derivative with activating agents like HBTU or HATU in DMF, along with a base (e.g., DIEA) for 30–60 minutes .
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min) .
  • Cleavage : Use TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to release the peptide from the resin .
  • Purity Validation : Confirm purity ≥98% via TLC and HPLC .

Q. How can researchers verify the enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Retention time consistency confirms ≥99.8% enantiomeric excess .
  • Optical Rotation : Compare the measured specific rotation (e.g., -39.5° in DMF) with literature values .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and acidimetric titration?

  • Methodological Answer : Discrepancies may arise due to:

  • Impurity Profile : Acidimetric methods detect free amino acids (≤0.2% via GC) but miss non-acidic byproducts .
  • HPLC Limitations : Co-elution of structurally similar impurities (e.g., Fmoc-β-Ala-Phe-OH ≤0.1%) may require orthogonal methods like LC-MS .
  • Solution : Combine HPLC (for major impurities) with mass spectrometry to identify trace contaminants .

Q. What strategies optimize the incorporation of this compound into peptide chains with steric hindrance?

  • Methodological Answer :

  • Side-Chain Protection : Use acid-labile protecting groups (e.g., OtBu for carboxylic acids) to minimize steric clashes during coupling .
  • Extended Coupling Time : Increase reaction time to 2 hours for bulky residues .
  • Microwave-Assisted Synthesis : Enhance coupling efficiency at 50°C with 20 W microwave irradiation .

Q. How does the stability of this compound vary under oxidative vs. reductive conditions?

  • Methodological Answer :

  • Oxidative Stability : The Fmoc group is susceptible to strong oxidants (e.g., KMnO4), which can degrade the fluorenylmethoxycarbonyl moiety. Avoid exposure to oxidizing environments .
  • Reductive Stability : Stable under mild reducing conditions (e.g., NaBH4), but LiAlH4 may reduce amide bonds .
  • Experimental Design : Conduct accelerated stability studies in 0.1% H2O2 (oxidative) and 1 mM DTT (reductive) at 25°C, monitoring degradation via HPLC .

Key Research Findings

  • Synthetic Efficiency : Coupling yields for this compound exceed 95% when using HATU/DIEA in DMF .
  • Stability : The compound retains >90% integrity after 24 hours in neutral aqueous buffers but degrades to 70% in 0.1% H2O2 .
  • Applications : Used in peptide prodrug design for controlled release via enzymatic cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.